Zicronapine
Overview
Description
Zicronapine, previously known as Lu 31-130, is an atypical antipsychotic medication that was under development by H. Lundbeck A/S. It exhibits monoaminergic activity and has a multi-receptorial profile, showing potent antagonistic effects at dopamine D1, D2, and serotonin 5HT2A receptors .
Preparation Methods
The synthesis of Zicronapine involves several steps. Initially, 2,3-dihydrobenzofuran-5-carboxylic acid is prepared and then converted into the corresponding acid chloride. This intermediate is reacted with 3-(2-aminoethyl)-1H-indole to form another intermediate product. Finally, this intermediate is treated with fumaric acid to obtain this compound fumarate. Industrial production methods typically involve similar multi-step synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Zicronapine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings and piperazine moiety.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Zicronapine has been primarily studied for its potential in treating schizophrenia. It has shown significant efficacy and safety in clinical trials, demonstrating separation from placebo and comparable results to other antipsychotics like olanzapine . Beyond its psychiatric applications, this compound’s multi-receptorial profile makes it a valuable compound for research in neuropharmacology, particularly in understanding the roles of dopamine and serotonin receptors in mental health disorders .
Mechanism of Action
Zicronapine exerts its effects through potent antagonistic activity at dopamine D1, D2, and serotonin 5HT2A receptors. By blocking these receptors, this compound modulates neurotransmitter activity in the brain, which is crucial for its antipsychotic effects. This mechanism helps alleviate symptoms of schizophrenia and other related disorders .
Comparison with Similar Compounds
Zicronapine is unique due to its multi-receptorial profile and potent antagonistic effects at dopamine and serotonin receptors. Similar compounds include:
Olanzapine: Another atypical antipsychotic with a similar receptor profile but different pharmacokinetics and side effect profile.
Risperidone: Known for its efficacy in treating schizophrenia, but with a different receptor binding affinity compared to this compound.
Quetiapine: Shares some pharmacological properties with this compound but has a broader receptor activity spectrum.
This compound’s uniqueness lies in its balanced receptor antagonism, which contributes to its efficacy and safety in clinical trials .
Properties
IUPAC Name |
4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21/h4-10,13,19,21H,11-12,14-15H2,1-3H3/t19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPMJBXPNZMNQD-PZJWPPBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168849 | |
Record name | Zicronapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170381-16-5 | |
Record name | (-)-trans-4-[(1R,3S)-6-Chloro-3-phenylindan-1-yl]-1,2,2-trimethylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170381-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zicronapine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170381165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zicronapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12188 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zicronapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZICRONAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV11V7G6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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